molecular formula C11H7ClFN5O B15063842 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro- CAS No. 123994-77-4

6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-

Cat. No.: B15063842
CAS No.: 123994-77-4
M. Wt: 279.66 g/mol
InChI Key: QCVDQVZWWDKIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-: is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a 3-chloro-4-fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro- typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various amines.

    Substitution Reaction: The 3-chloro-4-fluorophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the chloro and fluoro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Bases like sodium hydroxide, solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Cell Signaling: It may play a role in modulating cell signaling pathways, which is crucial for understanding cellular processes.

Medicine:

    Drug Development: The compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals to protect crops from pests and diseases.

    Pharmaceuticals: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) for various medications.

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-
  • 6H-Purin-6-one, 2-((3-chloro-4-bromophenyl)amino)-1,9-dihydro-
  • 6H-Purin-6-one, 2-((3-chloro-4-iodophenyl)amino)-1,9-dihydro-

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring. While the target compound has a 3-chloro-4-fluorophenyl group, similar compounds may have different halogen or alkyl substituents.
  • Biological Activity: The presence of different substituents can significantly impact the biological activity and specificity of the compounds. For example, the fluorine atom in the target compound may enhance its binding affinity to certain enzymes compared to other halogens.
  • Chemical Reactivity: The reactivity of these compounds in various chemical reactions can also differ based on the nature of the substituents, affecting their suitability for specific applications.

This detailed article provides a comprehensive overview of 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

123994-77-4

Molecular Formula

C11H7ClFN5O

Molecular Weight

279.66 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H7ClFN5O/c12-6-3-5(1-2-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19)

InChI Key

QCVDQVZWWDKIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.